1-Methylazetidin-3-one

Beschreibung

Significance of Azetidinone Ring Systems in Contemporary Heterocyclic Chemistry

Azetidinones, also known as β-lactams, are four-membered cyclic amides that have had a profound impact on medicinal chemistry. researchgate.net Their most famous representatives are the penicillin and cephalosporin (B10832234) families of antibiotics, which revolutionized the treatment of bacterial infections. britannica.comtutorsglobe.com The inherent ring strain of the azetidinone structure makes the amide bond susceptible to nucleophilic attack, a key factor in its biological activity. globalresearchonline.netbhu.ac.in Beyond their antibacterial properties, azetidinone derivatives have been investigated for a wide range of therapeutic applications, including as cholesterol absorption inhibitors, enzyme inhibitors, and anticancer agents. globalresearchonline.netiipseries.org The versatility of the azetidinone scaffold allows for diverse substitutions, enabling chemists to fine-tune the molecule's properties for specific applications. scielo.br

Overview of 1-Methylazetidin-3-one as a Privileged Scaffold and Synthetic Building Block

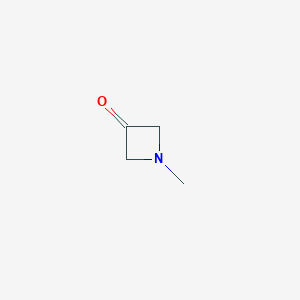

This compound is a specific derivative of the azetidine (B1206935) family, featuring a methyl group attached to the nitrogen atom and a ketone group at the 3-position of the four-membered ring. This seemingly simple molecule is a valuable building block in organic synthesis. Its structure allows for a variety of chemical transformations, including oxidation, reduction, and substitution reactions. The presence of the ketone group provides a reactive site for nucleophilic additions and other carbonyl chemistry, while the nitrogen atom can participate in various coupling reactions. This dual reactivity makes this compound a "privileged scaffold," a molecular framework that can be readily modified to produce a diverse library of compounds with potential biological activity.

Historical Context of Azetidinone Chemistry and its Relevance to this compound Development

The history of azetidinone chemistry is intrinsically linked to the discovery and development of β-lactam antibiotics. The first synthesis of an azetidinone derivative was reported by Hermann Staudinger in 1907 through the cycloaddition of a ketene (B1206846) and an imine, a reaction now known as the Staudinger synthesis. researchgate.net However, it was the elucidation of the structure of penicillin during World War II that truly ignited interest in this class of compounds. britannica.comtutorsglobe.com The intense research efforts that followed led to the development of numerous synthetic methods for constructing the azetidinone ring and its derivatives. researchgate.net While much of the early focus was on 2-azetidinones (β-lactams), the exploration of other isomers, such as 3-azetidinones, has gained momentum in recent years. The development of synthetic routes to compounds like this compound is a direct consequence of this long and rich history of chemical innovation. researchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methylazetidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-5-2-4(6)3-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPACESJCWQAHBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70612654 | |

| Record name | 1-Methylazetidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70612654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1144032-03-0 | |

| Record name | 1-Methylazetidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70612654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methylazetidin 3 One and Its Structural Analogues

Direct Synthesis Approaches to the 1-Methylazetidin-3-one Core

Direct synthesis of the this compound core can be achieved through several key methodologies, including cyclization strategies, cycloaddition reactions, and olefination reactions.

Cyclization Strategies (e.g., from N-methyl-3-aminopropanoic acid derivatives)

One of the most traditional and widely utilized methods for constructing the this compound scaffold is through the cyclization of N-methyl-3-aminopropanoic acid derivatives. N-methyl-β-alanine, a key precursor, is a β-amino acid where a hydrogen at the 3-position of propionic acid is substituted by a methylamino group. nih.gov This intramolecular cyclization is typically facilitated by dehydrating agents, such as thionyl chloride or phosphorus oxychloride, which promote the formation of the azetidinone ring. The reaction is generally conducted under conditions that favor ring closure, often involving controlled heating to drive off water and shift the equilibrium towards the desired product. Purification of the resulting crude product is commonly achieved through distillation or recrystallization. For industrial-scale production, continuous flow reactors may be employed to optimize reaction parameters, enhance yields, and ensure process reproducibility.

Another notable cyclization approach involves the hydride-induced cyclization of β-bromo-α,α-dimethoxyketimines. This method leads to the formation of 3,3-dimethoxyazetidines, which are then converted to the corresponding azetidin-3-ones via acid hydrolysis. The key steps in this process are the preparation of the β-bromo-α,α-dimethoxyketimine from a suitable ketone precursor, followed by the addition of a hydride source like sodium borohydride (B1222165) to induce cyclization. The final step is the hydrolysis of the dimethoxy group to yield the ketone functionality of the azetidinone ring.

| Starting Material | Reagents | Key Transformation | Ref. |

| N-methyl-3-aminopropanoic acid derivatives | Thionyl chloride or phosphorus oxychloride | Intramolecular cyclization | |

| β-bromo-α,α-dimethoxyketimines | Sodium borohydride, Acid | Hydride-induced cyclization and hydrolysis |

Four-Membered Ring Construction via [2+2]-Cycloaddition Reactions

The construction of the four-membered azetidine (B1206935) ring can be effectively achieved through [2+2]-cycloaddition reactions. The aza Paternò-Büchi reaction, a cycloaddition between an imine and an alkene, offers a direct route to azetidines. researchgate.net Recent advancements have focused on visible light-mediated [2+2] cycloadditions, utilizing an iridium photocatalyst to facilitate the reaction between oximes and olefins under mild conditions. chemrxiv.org This method is characterized by its operational simplicity and tolerance of various functional groups. chemrxiv.org

While the Huisgen 1,3-dipolar cycloaddition typically leads to five-membered heterocycles, variations and related cycloaddition strategies can be adapted for the synthesis of four-membered rings. organic-chemistry.org The reaction of azatrienes with dienophiles like sulfene (B1252967) has been explored, demonstrating the versatility of cycloaddition reactions in synthesizing nitrogen-containing heterocycles. scirp.org These reactions involve the participation of the C=N double bond of the azadiene as a 2π component. scirp.org

| Reactants | Catalyst/Conditions | Product Type | Ref. |

| Oximes and Olefins | Iridium photocatalyst, Visible light | Functionalized azetidines | chemrxiv.org |

| Azatrienes and Sulfene | - | Thiazine-dioxide scaffolds | scirp.org |

Horner-Wadsworth-Emmons (HWE) Reactions in Azetidinone Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the synthesis of alkenes and can be applied to the preparation of azetidinone derivatives. wikipedia.orgtcichemicals.com This reaction involves the use of stabilized phosphonate (B1237965) carbanions, which react with aldehydes or ketones to form alkenes, predominantly with an E-configuration. wikipedia.org In the context of azetidinone synthesis, a common starting material is N-Boc-azetidin-3-one. mdpi.comnih.gov

The HWE reaction of N-Boc-azetidin-3-one with a phosphonate ester, such as methyl 2-(dimethoxyphosphoryl)acetate, in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), yields a methyl (N-Boc-azetidin-3-ylidene)acetate. mdpi.com This intermediate serves as a versatile precursor for further functionalization. For instance, it can undergo aza-Michael addition with various NH-heterocycles to produce a range of functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.com This strategy has been successfully employed in the synthesis of novel heterocyclic amino acid derivatives. mdpi.com

Indirect Synthetic Pathways Involving this compound as an Intermediate

Indirect synthetic routes often utilize precursors that are subsequently transformed into the this compound core or its analogues. These pathways include ring expansion reactions and the transformation of other functional groups on the azetidine ring.

Ring Expansion Reactions (e.g., from aziridines)

Ring expansion of aziridines provides a valuable method for the synthesis of azetidines. researchgate.net One approach involves the reaction of aziridines with a carbene precursor, which generates an aziridinium (B1262131) ylide intermediate. springernature.com This intermediate can then undergo a rearrangement to expand the three-membered aziridine (B145994) ring to a four-membered azetidine ring. researchgate.netspringernature.com

Recent research has demonstrated the one-carbon ring expansion of aziridines to azetidines using engineered enzymes. A variant of cytochrome P450BM3 has been shown to catalyze a highly enantioselective mdpi.com-Stevens rearrangement of an aziridinium ylide, overriding the competing cheletropic extrusion pathway. chemrxiv.org Another strategy involves the rhodium-catalyzed one-carbon ring expansion of aziridines with vinyl-N-triftosylhydrazones, which serve as a source of vinyl carbenes, to produce 2-alkenyl azetidines. dicp.ac.cn The carbonylation of aziridines, where carbon monoxide is inserted into a carbon-nitrogen bond, is another efficient method for producing β-lactams (azetidin-2-ones), which are structural isomers of azetidin-3-ones. researchgate.net

| Starting Material | Reagents/Catalyst | Key Intermediate/Reaction | Product | Ref. |

| Aziridine | Carbene precursor | Aziridinium ylide | Azetidine | researchgate.netspringernature.com |

| Aziridine | Engineered Cytochrome P450 | mdpi.com-Stevens rearrangement | Chiral azetidine | chemrxiv.org |

| Aziridine | Vinyl-N-triftosylhydrazone, Rhodium catalyst | Vinyl carbene insertion | 2-Alkenyl azetidine | dicp.ac.cn |

| Aziridine | Carbon monoxide, Metal catalyst | Carbonylation | β-Lactam | researchgate.net |

Transformations of Azetidin-3-ol (B1332694) Precursors

This compound can be synthesized from its corresponding alcohol precursor, 1-methylazetidin-3-ol, through oxidation. Similarly, other substituted azetidin-3-ones can be prepared from their respective azetidin-3-ol derivatives. The synthesis of these alcohol precursors is a critical first step.

A common route to 1-benzhydrylazetidin-3-ol (B14779), a precursor to various functionalized azetidines, starts from commercially available materials like benzylamine. researchgate.net An improved process involves the reaction of 4,4′-dichlorobenzophenone with 3-aminopropane-1,2-diol to form a diol intermediate, which is then cyclized. google.com The resulting 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol can be isolated as a hydrochloride or hydrobromide salt. google.comgoogle.com

Once the azetidin-3-ol is obtained, it can be oxidized to the corresponding azetidin-3-one (B1332698). For instance, the oxidation of 1-benzhydrylazetidin-3-ol is a key step in the synthesis of various azetidine derivatives. chemrxiv.org

| Precursor | Key Transformation | Product | Ref. |

| 1-Methylazetidin-3-ol | Oxidation | This compound | |

| 1-Benzhydrylazetidin-3-ol | Oxidation | 1-Benzhydrylazetidin-3-one | chemrxiv.org |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. biointerfaceresearch.commdpi.com This approach is valued for its atom economy, reduced reaction times, and simplified purification processes. mdpi.com While specific MCRs for the direct synthesis of this compound are not extensively documented, related strategies for other nitrogen-containing heterocycles, particularly β-lactams (azetidin-2-ones), highlight the potential of these methods.

For instance, the Ugi four-component reaction (U-4CR) is a powerful tool for generating peptide-like structures and has been adapted for the synthesis of bicyclic β-lactams. beilstein-journals.orgbeilstein-journals.org In these reactions, a cyclic β-amino acid can serve as a bifunctional component, reacting with an aldehyde and an isocyanide to form the fused lactam structure. beilstein-journals.org These isocyanide-based multicomponent reactions (IMCRs) are notable for their ability to introduce molecular complexity and diversity in a single transformation. beilstein-journals.org

The development of MCRs for azetidin-3-ones could theoretically proceed through the combination of a primary amine (like methylamine), a 1,3-dihaloacetone derivative, and another reactive component in a single pot, leading to the formation and cyclization of the four-membered ring. The optimization of such a reaction would involve screening various catalysts, solvents, and reaction conditions to favor the desired cyclization over competing side reactions.

Table 1: Examples of Multicomponent Reactions for Heterocycle Synthesis This table illustrates the general principles of MCRs that could be conceptually applied to azetidinone synthesis.

| Reaction Name | Components | Product Type | Key Advantages |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | High convergence, diversity-oriented |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Atom-economical, forms C-C and C-O bonds |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 equiv. β-Ketoester, Ammonia | Dihydropyridine | Well-established, high yields |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral, non-racemic azetidin-3-ones is of significant interest due to their role as versatile intermediates for functionalized azetidines. nih.gov Methodologies for achieving stereocontrol are critical for accessing enantiomerically pure compounds for pharmaceutical applications.

Asymmetric Induction in Azetidinone Formation

Asymmetric induction is the process by which a chiral feature in the substrate, reagent, or catalyst influences the formation of one stereoisomer over another. wikipedia.org This principle is fundamental to stereoselective synthesis. iipseries.orgslideshare.net

A notable strategy for the asymmetric synthesis of the azetidin-3-one core involves a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov In this method, a chiral sulfinamide is used to introduce the element of asymmetry. The reaction proceeds through an α-oxo gold carbene intermediate which then undergoes an intramolecular N-H insertion to form the four-membered ring with high enantiomeric excess (typically >98% e.e.). nih.gov While this approach uses a sulfonyl protecting group on the nitrogen, its subsequent removal would allow for the introduction of a methyl group, providing access to chiral this compound derivatives.

Another powerful method involves the use of chiral auxiliaries, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP). The SAMP/RAMP hydrazone of N-Boc-azetidin-3-one can be metalated and reacted with various electrophiles. researchgate.net The chiral auxiliary directs the approach of the electrophile, leading to the formation of 2-substituted azetidin-3-ones with good yields and enantioselectivities (up to 85% ee). Subsequent hydrolysis removes the auxiliary, yielding the chiral ketone. researchgate.net

Table 2: Asymmetric Induction Strategies for Azetidin-3-one Core

| Method | Chiral Source | Key Transformation | Typical Selectivity | Reference |

| Gold-Catalyzed Cyclization | Chiral N-propargylsulfonamide | Intramolecular N-H insertion | >98% e.e. | nih.gov |

| SAMP/RAMP Hydrazone Alkylation | SAMP or RAMP auxiliary | Diastereoselective alkylation | up to 85% e.e. | researchgate.net |

Chiral Pool and Auxiliary Approaches

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. york.ac.uk Natural amino acids are a common and inexpensive chiral pool source for the synthesis of chiral azetidin-3-ones, although this can limit the accessible structural diversity and configurations. nih.gov For example, L-serine can be used as a precursor for diazoketones that, through a rhodium or copper carbenoid N-H insertion, can furnish cis-2,4-dialkyl-azetidin-3-ones. researchgate.net

Chiral auxiliary-controlled synthesis is another cornerstone of asymmetric synthesis. slideshare.netyork.ac.uk A chiral auxiliary is a temporary chiral group that is attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk After the desired transformation, the auxiliary is removed and can often be recovered. york.ac.uk As mentioned previously, the use of SAMP/RAMP hydrazones is a prime example of an auxiliary-based method for the enantioselective synthesis of 2-substituted azetidin-3-ones. researchgate.net The auxiliary forms a rigid heterocyclic scaffold that effectively transfers the chiral information. researchgate.net

Diastereoselective Transformations

Diastereoselective transformations create a new stereocenter in a molecule that already contains one or more stereocenters, resulting in the preferential formation of one diastereomer. A highly stereoselective copper carbenoid N-H insertion reaction of diazoketones derived from N-protected amino acids can produce chiral cis-2,4-disubstituted azetidin-3-ones as single diastereoisomers. researchgate.net The cis-stereochemistry is believed to arise from a transition state where bulky groups adopt an anti-relationship to minimize steric strain. researchgate.net This method provides a reliable route to fully substituted azetidines with excellent diastereocontrol.

Table 3: Example of a Diastereoselective Azetidin-3-one Synthesis

| Starting Material | Catalyst/Reagent | Product | Diastereoselectivity | Reference |

| α,α′-dialkyl-α-diazoketone (from L-serine) | Rhodium or Copper Carbenoid | cis-2,4-dialkyl-azetidin-3-one | Single diastereoisomer observed | researchgate.net |

Mechanistic Investigations of 1 Methylazetidin 3 One Reactivity

Ring-Opening Reactions of 1-Methylazetidin-3-one Scaffolds

Ring-opening reactions are a prominent feature of azetidine (B1206935) chemistry, providing pathways to a variety of functionalized acyclic compounds. These reactions can be initiated by nucleophiles, acids, Lewis acids, and radical species.

The strained nature of the azetidine ring in this compound and its derivatives facilitates nucleophilic attack. Nucleophilic ring-opening reactions of azetidinium ions, formed by N-alkylation or protonation, are a common strategy for the synthesis of functionalized nitrogen-containing compounds. rsc.orgrsc.org These reactions typically proceed via an SN2 mechanism. libretexts.org

The attack of a nucleophile can occur at either the C2 or C4 position of the azetidine ring. For instance, studies on N,N-dialkyl-3-hydroxy(benzyloxy)azetidinium salts have shown that nucleophiles like anions of mono- and dithioacids of phosphorus can open the ring. researchgate.net Similarly, azetidinium ions bearing a quaternary carbon atom have been shown to react with nucleophiles such as azide, cyanide, and acetate (B1210297) anions, with the attack preferentially occurring at the more sterically hindered quaternary carbon, although this is sensitive to steric crowding. researchgate.net

A variety of nucleophiles, including amines, can be used to open the azetidine ring. For example, derivatives of 1-methylazetidin-3-amine (B1370097) react with amines like piperidine.

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Azetidinium Salts

| Azetidinium Salt Derivative | Nucleophile | Product Type | Reference |

| N,N-Dialkyl-3-hydroxyazetidinium salts | Phosphorus thioacids | 2-Hydroxy-3-dialkylamino-propyl phosphorodithioates | researchgate.net |

| Azetidinium ions with a quaternary carbon | Azide, Cyanide, Acetate | Ring-opened products | researchgate.net |

| 1-Methylazetidin-3-amine derivatives | Piperidine | Ring-opened amine | |

| 2-Arylazetidine-2-carboxylic acid ester-derived tetraalkyl ammonium (B1175870) salts | Tetrabutylammonium (B224687) halides | Tertiary alkyl halides | rsc.org |

Under acidic conditions, the nitrogen atom of the azetidine ring can be protonated, forming an azetidinium ion. This enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack and subsequent ring-opening. rsc.orgrsc.org The mechanism is often described as a hybrid between SN1 and SN2 pathways. libretexts.org

In the presence of aqueous acid, epoxides, which are analogous three-membered rings, undergo hydrolysis to form 1,2-diols. libretexts.org A similar principle applies to azetidinium ions, where a nucleophile attacks the protonated ring. The regiochemistry of the attack depends on the substitution pattern of the ring. For primary or secondary carbons, the attack is typically at the less substituted position (SN2-like). However, if a tertiary carbon is present, the attack may occur at the more substituted carbon (SN1-like). libretexts.org

Lewis acids can coordinate to the nitrogen or carbonyl oxygen of the this compound scaffold, activating the ring towards nucleophilic attack and other transformations. rsc.orgrsc.orgsci-hub.se The use of various Lewis acids, such as Zn(OTf)₂, ZnCl₂, Cu(OTf)₂, TiCl₄, and BF₃·Et₂O, has been shown to enhance the yield of products in reactions involving azetidinone derivatives. sci-hub.se For instance, Lewis acid-promoted nucleophilic ring-opening of N-tosylazetidines with tetrabutylammonium halides has been reported. rsc.org In some cases, the choice of Lewis acid is critical; for example, Ti(OiPr)₄ may not be sufficiently Lewis acidic for certain transformations where TiCl₄ is effective. whiterose.ac.uk

Table 2: Lewis Acids Used in Azetidinone Transformations

| Lewis Acid | Application | Reference |

| Zn(OTf)₂, ZnCl₂, Cu(OTf)₂, TiCl₄, BF₃·Et₂O | Enhancing yield in [2+2] cycloadditions | sci-hub.se |

| TiCl₄ | Mediating 1,4-addition reactions | whiterose.ac.uk |

| In(NTf₂)₃ | Catalyzing intramolecular nucleophilic ring-opening | sioc-journal.cn |

The introduction of an electron into the azetidin-2-one (B1220530) system can lead to the formation of a radical anion, which can undergo ring-splitting. researchgate.net This process, often initiated by UV irradiation in the presence of an electron donor like triethylamine, represents a different activation strategy compared to nucleophilic or acid-catalyzed methods. researchgate.net The fragmentation of these radical anions typically proceeds via β-cleavage of the N–C4 or C3–C4 bonds, resulting in open-chain amides. researchgate.net This reactivity is distinct from the α-cleavage observed in the neutral excited states of azetidin-2-ones. researchgate.net Recent studies have also explored the functionalization of strained ring systems through polar radical crossover reactions. uni-muenchen.de

The regioselectivity of ring-opening reactions of unsymmetrical azetidinium ions is a crucial aspect, often influenced by both electronic and steric factors. magtech.com.cn Nucleophilic attack on 2-substituted azetidinium ions can occur at either the C2 or C4 position. researchgate.net

Electronic Effects : When a substituent at the 2-position can stabilize a positive charge, such as a phenyl group, nucleophilic attack is directed to the C2 position. researchgate.net

Steric Effects : With alkyl substituents, such as a methyl group, the nucleophile preferentially attacks the less hindered C4 position. researchgate.net

These reactions often proceed with a high degree of stereoselectivity, typically with inversion of configuration at the carbon atom undergoing attack, which is characteristic of an SN2 mechanism. rsc.orgresearchgate.net For example, the ring-opening of trans-2-methyl-3-azetidinols occurs via cleavage of the N-C4 bond, while cis- and trans-2-phenyl-3-azetidinols open by cleavage of the N-C2 bond with inversion of stereochemistry at C2. researchgate.net

Azetidine derivatives with a suitably positioned internal nucleophile can undergo intramolecular ring-opening reactions. The outcome of these reactions is often governed by the size of the ring being formed in the transition state, with five- and six-membered rings being favored. magtech.com.cnvanderbilt.edu For instance, azetidines with a 3-hydroxypropyl side chain at the 2-position can undergo intramolecular N-alkylation to form a bicyclic azetidinium ion, which is then opened by a nucleophile to yield expanded ring systems like pyrrolidines and azepanes. researchgate.net Similarly, intramolecular nucleophilic ring-opening of donor-acceptor cyclopropanes with an indole (B1671886) moiety has been used to construct pyrrolo[1,2-a]indole frameworks. sioc-journal.cn

Regioselectivity and Stereospecificity in Ring-Opening Reactions

Functional Group Transformations on the this compound Core

The reactivity of the this compound core allows for a variety of functional group transformations, enabling the synthesis of a diverse range of substituted azetidine derivatives. These reactions are crucial for developing new chemical entities with potential applications in various fields of research.

The carbonyl group and the tertiary amine within the this compound structure are susceptible to oxidation and reduction, leading to the formation of corresponding alcohols, amines, or N-oxides.

Oxidation: The nitrogen atom of the azetidine ring can be oxidized to an N-oxide. Common oxidizing agents for this transformation include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). The resulting N-oxides are of interest for their potential biological activities. The Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to a carbonyl group to form an ester, is another potential oxidation reaction, though specific examples with this compound are not extensively documented. ucr.edu

Reduction: The ketone functional group of this compound can be reduced to a secondary alcohol, yielding 1-methylazetidin-3-ol. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride (LiAlH4). The choice of reducing agent can influence the stereochemistry of the resulting alcohol. The reduction of azetidin-2-ones to azetidines is a well-established method, often utilizing reagents like diborane (B8814927) or alanes, which generally preserve the stereochemistry of the ring substituents. acs.org

Table 1: Oxidation and Reduction Reactions of this compound

| Reaction Type | Reagent(s) | Product(s) |

|---|---|---|

| Oxidation | Hydrogen peroxide, m-CPBA | This compound N-oxide |

| Reduction | Sodium borohydride, LiAlH4 | 1-Methylazetidin-3-ol |

Acylation reactions on the this compound scaffold can occur at different positions depending on the reaction conditions and the nature of the acylating agent.

Research has shown that the acylation of related azetidin-3-ones can be a key step in the synthesis of more complex molecules. For instance, the stereoselective acylation of (3R,4S)-1-tert-butyldimethylsilyl-4-[(E)-2-iodoprop-1-enyl]-3-methylazetidin-2-one has been utilized in the synthesis of macrocyclic precursors. researchgate.net While not directly on this compound, this demonstrates the feasibility of acylating the azetidine ring system. Derivatization can also involve reactions at the nitrogen atom, though the presence of the methyl group in this compound limits direct N-acylation. However, derivatization of the ketone, for example through Wittig reactions, can provide access to 3-alkylidene-1-methylazetidines, which can be further functionalized. pitt.edu

Table 2: Examples of Derivatization Reactions on Azetidine Scaffolds

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| (3R,4S)-1-tert-butyldimethylsilyl-4-[(E)-2-iodoprop-1-enyl]-3-methylazetidin-2-one | Thioester | N-acylazetidinone | researchgate.net |

| Oxetan-3-one | Wittig reagents | 3-Alkylideneoxetanes | pitt.edu |

Nucleophilic substitution reactions are fundamental in modifying the this compound core. libretexts.org The carbonyl carbon is an electrophilic site susceptible to attack by nucleophiles.

These reactions typically involve the addition of a nucleophile to the carbonyl group, which can be followed by subsequent transformations. For example, the reaction with organometallic reagents can lead to the formation of tertiary alcohols. pitt.edu Nucleophilic substitution can also occur at other positions if a suitable leaving group is present. For instance, the intramolecular nucleophilic substitution of β-bromo ketimines is a key step in the synthesis of azetidin-3-ones. researchgate.net The mechanism of these substitutions can be either SN1 or SN2, depending on the substrate and reaction conditions. libretexts.org

Table 3: Nucleophilic Substitution on Azetidine-related Structures

| Substrate | Nucleophile | Reaction Type | Product |

|---|---|---|---|

| β-bromo ketimine | Hydride | Intramolecular SN2 | 3,3-dimethoxyazetidine |

| Halogenoalkane | Ammonia | SN2 | Primary amine |

The strained four-membered ring of this compound can participate in various cyclization and rearrangement reactions, often leading to more complex polycyclic structures.

Hydride-induced cyclization of β-bromo-α,α-dimethoxyketimines is a notable method for forming the azetidin-3-one (B1332698) ring system itself. researchgate.net This process involves an initial hydride addition followed by an intramolecular nucleophilic substitution to form the azetidine ring. Rearrangement reactions, such as the Wagner-Meerwein rearrangement, can occur in carbocation intermediates derived from azetidine structures, leading to ring expansion or other structural reorganizations. msu.edu For example, ring expansion of a four-membered ring to a five-membered ring has been observed in related systems. msu.edu Additionally, palladium-catalyzed decarboxylative ring contraction of vinyloxazinones provides an efficient route to 2-vinylazetidines, involving the formation of a π-allyl palladium complex and subsequent nucleophilic attack by the nitrogen atom. acs.org

Role as a Chiral Building Block in Asymmetric Synthesis

Chiral building blocks are essential in modern drug discovery and development, as the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. enamine.net this compound, and its derivatives, can serve as valuable chiral synthons in asymmetric synthesis, which is the selective production of one enantiomer of a chiral molecule. smolecule.comwikipedia.org

The stereochemistry of derivatives obtained from this compound can be controlled, for instance, through hydride-induced cyclization, leading to stereoselectivity in the ring closure. The introduction of chirality can be achieved through various methods, including the use of chiral auxiliaries, enantioselective catalysis, and chiral pool synthesis. wikipedia.org For example, the asymmetric reduction of the ketone in this compound can lead to the formation of chiral 1-methylazetidin-3-ols, which are valuable intermediates.

Research has demonstrated the use of related azetidine structures in the synthesis of key intermediates for pharmaceuticals. For instance, the asymmetric Michael addition of a chiral lithium amide has been used to set the first stereocenter in the synthesis of (3S,4S)-3-allyl-1,4-dimethylazetidin-2-one. acs.org Furthermore, enantioselective enzymatic hydrolysis has been employed to resolve racemic mixtures of azetidinone derivatives, yielding products with high enantiomeric excess. acs.org These examples highlight the potential for developing stereoselective transformations involving this compound.

Table 1: Examples of Asymmetric Synthesis Utilizing Azetidine Scaffolds

| Starting Material | Reaction Type | Chiral Influence | Product | Application |

| Isobutylcrotonate | Asymmetric Michael addition | Chiral lithium amide | (3S,4S)-3-allyl-1,4-dimethylazetidin-2-one | Intermediate for Premafloxacin acs.org |

| Racemic cis-3-acetyloxy-4-(1,1-dimethylethyl)-2-azetidinone | Enantioselective enzymatic hydrolysis | Immobilized lipase (B570770) PS-30 | Desired acetoxy compound with >99% ee | Intermediate for anticancer taxane (B156437) derivative acs.org |

| N-methylisatin | Enantioselective alkynylation | Chiral perhydro-1,3-benzoxazine ligand | Chiral propargylic alcohols | Pharmacologically active compounds uva.es |

| Isatins and isatin-derived ketimines | Enantioselective alkynylation | Chiral perhydro-1,3-benzoxazine | Chiral 3-hydroxy and 3-aminooxindoles | Synthesis of pharmacologically active derivatives uva.es |

Precursor for the Construction of Complex Heterocyclic Scaffolds

The strained four-membered ring of this compound makes it an excellent precursor for the synthesis of more complex heterocyclic systems. The ring can undergo various transformations, including ring-expansion and ring-opening reactions, to generate larger and more elaborate scaffolds.

For example, the reaction of azetidin-3-one derivatives can lead to the formation of fused heterocyclic systems. The synthesis of novel fused heterocycles can be achieved through intramolecular cyclization reactions. beilstein-journals.org Additionally, the ketone functionality provides a handle for further derivatization and elaboration. For instance, Horner-Wadsworth-Emmons reaction of N-Boc-azetidin-3-one yields an α,β-unsaturated ester, which can then undergo aza-Michael addition with various NH-heterocycles to produce functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.com

The versatility of the azetidine ring as a building block is further demonstrated by its use in the synthesis of spirocyclic, fused, and bridged ring systems. acs.org These complex scaffolds are of significant interest in medicinal chemistry due to their unique three-dimensional structures.

Table 2: Synthesis of Complex Heterocycles from Azetidine Precursors

| Azetidine Derivative | Reaction Type | Reagents | Resulting Scaffold |

| N-Boc-azetidin-3-one | Horner-Wadsworth-Emmons, Aza-Michael addition | DBU, methyl-2-(dimethoxyphosphoryl)acetate, NH-heterocycles | Functionalized 3-substituted 3-(acetoxymethyl)azetidines mdpi.com |

| Chloroformyl pyrazoline | Reaction with pyrrolidine (B122466) and morpholine, intramolecular cyclization | Zinc chloride | Fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives beilstein-journals.org |

| Homoallylamines | Iodocyclisation | Iodine | Functionalized 2-(iodomethyl)azetidine derivatives researchgate.net |

| Indolines and tetrahydroquinolines | Ring expansion followed by ring contraction | Acid | Tetrahydroisoquinolines and tetrahydrobenzazepines nih.gov |

Intermediate in the Assembly of Pharmaceutically Relevant Motifs

The azetidine motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. chemrxiv.org this compound serves as a key intermediate in the synthesis of various pharmaceutically relevant motifs. Its ability to be incorporated into larger molecules makes it a valuable tool for drug discovery.

The azetidine ring can act as a conformational restraint, improving the pharmacokinetic or toxicological profile of a compound. chemrxiv.org For example, the azetidine subunit is found in the antihypertensive drug azelnidipine. mdpi.com Furthermore, derivatives of this compound can be utilized in the synthesis of compounds targeting a range of therapeutic areas.

Research has shown the use of azetidine derivatives in the development of chemokine receptor modulators, which are important in treating inflammatory diseases. google.com Additionally, substituted azetidines have been incorporated into molecules with potential applications as anticonvulsants and in the treatment of metabolic diseases. smolecule.comgoogleapis.com

Utilization in Divergent Synthetic Strategies for Chemical Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of a wide variety of structurally diverse molecules for high-throughput screening. cam.ac.ukscispace.com this compound and its derivatives are well-suited for use in DOS due to the multiple reaction pathways the strained ring and ketone functionality can undergo.

A single azetidine-based starting material can be transformed into a multitude of different scaffolds through the application of various reaction conditions and reagents. acs.org This allows for the efficient creation of chemical libraries with significant skeletal diversity. scispace.com For example, the diversification of a densely functionalized azetidine ring system has been shown to provide access to a wide variety of fused, bridged, and spirocyclic ring systems. acs.org

The ability to generate complex and diverse molecular architectures from a common precursor is a key principle of DOS. frontiersin.org The strategic use of this compound in such synthetic sequences can lead to the discovery of novel small molecules with interesting biological activities. nih.gov

Chemical Reactivity and Transformations

Reactions at the Carbonyl Group

The ketone functionality in 1-Methylazetidin-3-one is a key site for chemical transformations. It can undergo reduction to the corresponding alcohol, 1-methylazetidin-3-ol, using reducing agents like sodium borohydride (B1222165). The carbonyl group can also react with various nucleophiles to form a range of substituted azetidine (B1206935) derivatives.

Carbon Skeleton Analysis using 13C NMR

Reactions Involving the Azetidine Ring

The strained four-membered ring of this compound can undergo ring-opening reactions under certain conditions. For example, treatment with a strong base can lead to cleavage of the acyl-nitrogen bond. bhu.ac.in The nitrogen atom of the azetidine ring can also participate in reactions, such as N-alkylation or N-acylation.

Purity and Molecular Weight Determination via LC-MS and GC-MS

Use in the Synthesis of More Complex Heterocycles

This compound serves as a valuable starting material for the synthesis of more elaborate heterocyclic systems. The reactivity of both the carbonyl group and the azetidine ring allows for the construction of fused and spirocyclic compounds with potential applications in medicinal chemistry.

Applications in Chemical Research

Role as a Building Block in Medicinal Chemistry

The primary application of 1-Methylazetidin-3-one is as a building block in the synthesis of novel compounds for drug discovery. smolecule.com Its structural features are found in various biologically active molecules. smolecule.com Researchers utilize this scaffold to create libraries of compounds that are then screened for activity against various biological targets, such as enzymes and receptors.

Use in the Development of Novel Ligands and Probes

The ability to introduce diverse functional groups onto the this compound scaffold makes it a useful tool for developing specific ligands and probes for biological research. These molecules can be designed to interact with particular proteins or other biomolecules, helping to elucidate their function and role in disease processes.

Conclusion

1-Methylazetidin-3-one stands as a testament to the enduring importance of azetidinone chemistry. From its historical roots in the quest for new antibiotics to its current role as a versatile synthetic building block, this compound continues to empower chemists in their pursuit of novel molecules with significant scientific and therapeutic potential. The unique combination of a strained ring system and a reactive carbonyl group ensures that this compound will remain a valuable tool in the armamentarium of synthetic and medicinal chemists for the foreseeable future.

Medicinal Chemistry and Pharmacological Relevance of 1 Methylazetidin 3 One Derivatives

Structure-Activity Relationship (SAR) Studies of 1-Methylazetidin-3-one Analogues

The exploration of the structure-activity relationship (SAR) of this compound analogues is crucial for the rational design of novel therapeutic agents. The four-membered azetidine (B1206935) ring imparts a unique conformational rigidity and a specific three-dimensional arrangement of substituents, which significantly influences the biological activity of its derivatives.

Key aspects of SAR studies on this compound analogues include:

Scaffold Modification: Systematic variations of substituents on the azetidine ring are performed to assess their impact on physicochemical properties like lipophilicity (logP) and acidity/basicity (pKa). For instance, replacing the N-ethyl group with a cyclopropyl (B3062369) moiety can alter the molecule's lipophilicity and, consequently, its absorption and distribution.

Bioisosteric Replacement: The azetidine ring can be substituted with other cyclic structures like pyrrolidine (B122466) or piperidine. This helps in understanding the role of ring size and conformational flexibility in receptor binding and biological activity. X-ray crystallography is often employed to compare the conformational rigidity of these different ring systems.

Pharmacophore Mapping: Computational tools are utilized to identify the essential structural features (pharmacophore) required for biological activity. This includes identifying key hydrogen bond donors, acceptors, and hydrophobic regions that interact with the biological target.

Stereochemistry: The stereochemistry at the C3 and C4 positions of the azetidine ring is critical for biological activity. For example, the cis and trans isomers of 2,4-dialkylated azetidin-3-one (B1332698) derivatives, obtained through hydride-induced cyclization, have shown stereoselectivity in their biological actions.

Derivatives of 3,3-dimethylazetidin-2-one (B1606829) have demonstrated selective inhibition in enzyme assays, which is attributed to their rigid conformation and the interaction of the methyl groups with hydrophobic binding pockets of the target enzyme. The ketone group at the C3 position in this compound facilitates condensation reactions, while the corresponding 3-amino derivatives are utilized in reductive amination or as ligands in catalysis, highlighting the influence of the functional group at this position.

Antimicrobial Activity of this compound-Containing Compounds

Derivatives of this compound have emerged as a promising class of compounds with a broad spectrum of antimicrobial activities. smolecule.com The strained azetidine ring is a key structural feature that contributes to their biological activity, potentially by interacting with essential microbial enzymes or cellular processes.

Antibacterial Efficacy and Spectrum of Activity

Research has shown that azetidinone derivatives, including those derived from this compound, exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown a minimum inhibitory concentration (MIC) of 32 µg/mL against both Staphylococcus aureus and Escherichia coli.

The antibacterial activity of these compounds is often influenced by the nature of the substituents on the azetidine ring. For instance, the introduction of a 1,2,4-triazole (B32235) moiety into the structure of azetidin-2-one (B1220530) derivatives has been shown to enhance their antibacterial properties. japsonline.com In one study, mannich products derived from 1-(3-(3-bromophenyl)- lookchem.comtriazolo-[3,4-b] smolecule.comlookchem.com-thiadiazole-6-yl)-4-substitutedphenylazetidin-2-one showed a wide spectrum of antibacterial activity. japsonline.com

Furthermore, the azetidine subunit is found in some marine alkaloids that exhibit potent antibacterial activity. mdpi.com The development of novel heterocyclic compounds containing the azetidine ring is an active area of research for combating bacterial infections, including those caused by multidrug-resistant strains. google.com

Antiviral Properties

Preliminary studies have indicated that derivatives of this compound possess antiviral potential. smolecule.com Research has focused on synthesizing novel antiviral compounds using this compound as an intermediate. Specific derivatives have demonstrated significant activity against viral infections in vitro, suggesting that this scaffold could be a valuable starting point for the development of new antiviral therapies.

Some azetidine derivatives have been reported to show activity against human coronaviruses and influenza viruses. The amino group on the azetidine ring is considered crucial for interactions with biological macromolecules, including viral proteins and enzymes, potentially inhibiting viral replication. smolecule.com

Antitubercular Activity

Several studies have highlighted the potential of azetidine-containing compounds in the fight against tuberculosis, a disease caused by Mycobacterium tuberculosis (MTB). researchgate.netnih.gov The 1,2,4-triazole nucleus, when incorporated into various heterocyclic structures, has shown promise as an antitubercular agent. researchgate.net

For instance, some novel N-methyl triazolone derivatives have been synthesized and screened for their anti-tubercular activity. researchgate.net In one study, certain hybrids of 5-nitro-1,2,4-triazole-3-one-acylhydrazone were found to be highly potent against MTB H37Rv, with activity comparable or even superior to the standard drugs pyrazinamide (B1679903) and streptomycin. researchgate.net The structure-activity relationship studies of these compounds revealed that the presence of an electron-withdrawing group on the phenyl ring increased their antitubercular activity. researchgate.net

Dihydroquinazolinone derivatives have also been investigated for their antitubercular properties, with some analogues showing significant activity against both susceptible and multi-drug resistant strains of M. tuberculosis. mdpi.com

Anticancer and Antiproliferative Potencies

Initial investigations have revealed promising anticancer properties for derivatives of this compound. Studies have shown that these compounds can inhibit the growth of various cancer cell lines and induce apoptosis (programmed cell death). For example, treatment of human breast cancer cell lines (MCF-7) with a this compound derivative resulted in a significant reduction in cell viability.

The azetidine subunit is present in certain marine alkaloids that exhibit potent cytotoxic activity against tumor cells. mdpi.com Furthermore, the incorporation of the azetidine ring into other known anticancer scaffolds is a strategy being explored to develop novel and more effective anticancer agents. rsc.orgmdpi.com For instance, novel imamine-1,3,5-triazine derivatives have been designed and synthesized, with some showing better anticancer activity than the parent compound, imatinib. rsc.org

Other Biological Activities (e.g., Analgesic, Anti-inflammatory)

In addition to their antimicrobial and anticancer effects, derivatives of this compound have been investigated for other pharmacological activities. Preliminary studies suggest that some derivatives may possess analgesic and anti-inflammatory properties.

The hydrazone moiety, which can be incorporated into azetidine derivatives, is known to exhibit a wide range of biological activities, including anti-inflammatory and analgesic effects. mdpi.com The anti-inflammatory activity of these compounds is often evaluated using models such as carrageenan-induced paw edema in rats. mdpi.commdpi.comijpsdronline.com The structural features of these derivatives, including the substituents on the aromatic rings, play a crucial role in their anti-inflammatory potency. mdpi.com

Ligand-Protein Interaction Studies (e.g., In Vitro Assays)

To understand the molecular basis for the activity of this compound derivatives, ligand-protein interaction studies, particularly in silico methods like molecular docking and molecular dynamics, have been employed. These studies provide insights into how these compounds bind to their biological targets at an atomic level.

Interaction with Kinase Targets: For the thiourea-azetidine hybrids targeting VEGFR-2, molecular docking studies were performed to elucidate their binding mode. nih.govresearchgate.net The docking analysis confirmed that these compounds fit well into the ATP-binding pocket of the VEGFR-2 kinase domain. biointerfaceresearch.com The binding was stabilized by key interactions, including hydrogen bonds with the hinge region residues, such as Glu883 and Asp1044, which are critical for inhibitor binding. biointerfaceresearch.com

Similarly, for the azetidin-2-one derivatives designed as EGFR inhibitors, molecular docking simulations predicted favorable binding within the receptor's active site. dergipark.org.trresearchgate.net The analysis showed that the proposed compounds could form key interactions with amino acid residues in the binding pocket, with some derivatives showing better fitness scores than the co-crystallized ligand, suggesting a strong potential for inhibition. dergipark.org.trdergipark.org.tr

Interaction with CCR2: The binding of 4-azetidinyl-1-aryl-cyclohexane derivatives to the CCR2 receptor has also been investigated using computational models. researchgate.net Since the crystal structure of CCR2 was not available, homology models were built, often using the structure of the related CXCR4 or CCR5 receptors as a template. nih.govresearchgate.net Docking studies with these models indicated that the antagonists bind to a pocket formed by several transmembrane helices (TMs). nih.gov Molecular dynamics (MD) simulations were then used to refine the docked complexes and study their dynamic behavior within a simulated cell membrane environment. These simulations helped to identify stable binding modes and key residue interactions responsible for the antagonist's affinity and activity. nih.gov

Future Research Directions and Emerging Opportunities in 1 Methylazetidin 3 One Chemistry

Development of Novel and Sustainable Stereoselective Synthetic Methodologies

The synthesis of azetidinones has traditionally faced challenges, including long reaction times, low temperatures, and modest yields. tandfonline.com The development of efficient, sustainable, and stereoselective methods for producing 1-methylazetidin-3-one and its derivatives is a primary focus of future research.

Recent advancements have moved towards "green chemistry" approaches. ias.ac.in Methods employing microwave irradiation and sonication have been shown to significantly reduce reaction times from hours to minutes while improving yields. tandfonline.comnih.gov For instance, the use of molecular iodine as a catalyst under microwave conditions provides a green and practical route to certain azetidinone derivatives. nih.gov Solvent-free reactions catalyzed by agents like magnesium perchlorate (B79767) also represent a sustainable pathway. ias.ac.in

Stereoselectivity is crucial for pharmacological applications. Several modern techniques offer precise control over the stereochemistry of the azetidine (B1206935) ring:

Hydride-Induced Cyclization : This method, used to prepare 1-alkyl-2-methylazetidin-3-ones from β-bromo-α,α-dimethoxyketimines, can be followed by stereocontrolled alkylation to yield specific isomers. researchgate.net NMR spectroscopy has confirmed the cis stereochemistry of major 2,4-dialkylated azetidin-3-one (B1332698) derivatives obtained through this route.

Metal Carbene N-H Insertion : The use of rhodium or copper carbenoids for the N-H insertion of diazoketones can produce cis-2,4-dialkyl-azetidin-3-ones as single diastereoisomers. researchgate.net

Asymmetric Transfer Hydrogenation : This technique can achieve dynamic kinetic resolution, providing a stereoselective route to fluorinated β-lactam intermediates. researchgate.net

Future work will likely focus on refining these methods and discovering new catalytic systems that offer high yields and enantiomeric purity under environmentally benign conditions.

Table 1: Comparison of Synthetic Methodologies for Azetidinone Derivatives

| Method | Key Features | Advantages | Typical Yield | Ref. |

|---|---|---|---|---|

| Conventional Thermal/Photochemical | Requires reflux (12-16 h) or very low temperatures (-70 to -90°C). | Established methodology. | <70% | tandfonline.com |

| Microwave-Assisted Synthesis | Uses microwave irradiation, often with a catalyst (e.g., molecular iodine). | Rapid (30-45 min), higher yields, green approach. | 81-96% | tandfonline.comnih.govmdpi.com |

| Sonication | Employs ultrasonic waves to promote the reaction. | Short reaction times (20-30 min), improved yields, green chemistry. | 81-93% | tandfonline.com |

| Hydride-Induced Cyclization | Cyclization of β-bromo ketimines followed by hydrolysis. | Versatile, stereocontrolled. | >70% | researchgate.net |

| Metal Carbene N-H Insertion | Copper or rhodium carbenoid insertion into diazoketones. | Highly stereoselective, produces single diastereoisomers. | Good to High | researchgate.net |

| Horner-Wadsworth-Emmons (HWE) Reaction | Reaction of phosphonate (B1237965) esters with ketones (e.g., N-Boc-azetidin-3-one). | Reliable method for creating substituted alkenes from the ketone. | Good | mdpi.com |

Exploration of Unprecedented Reactivity Modes and Mechanistic Insights

The reactivity of this compound is dominated by its four-membered ring, which possesses significant ring strain, and the electrophilic nature of its ketone group. A deeper understanding of its reaction mechanisms is critical for developing novel transformations.

Quantum chemical studies have already been employed to explain the regio- and diastereoselectivity in certain azetidine ring-formation reactions, validating Baldwin's rules for these systems. acs.org Mechanistic studies on the hydride addition to β-bromo ketimines show that the reaction proceeds via an intramolecular nucleophilic substitution to form the azetidine ring. Similarly, a plausible mechanism for the iodine-catalyzed synthesis of 3-pyrrole-substituted 2-azetidinones has been proposed based on spectroscopic data. nih.gov

Future opportunities lie in exploring currently unknown reactivity patterns. For example, the strained azetidine ring could be leveraged in ring-opening or ring-expansion reactions to generate more complex heterocyclic systems. Mechanistic studies involving advanced techniques like low-temperature NMR could provide further insights into the behavior of reaction intermediates, such as lithium enolates of β-lactams. researchgate.net The application of computational chemistry to model transition states, such as in the Morita–Baylis–Hillman reaction catalyzed by azetidines, can reveal subtle electronic and steric effects that govern reactivity and guide the discovery of new reactions. chemrxiv.org

Design and Synthesis of Advanced this compound-Based Drug Candidates with Improved Profiles

This compound is a key intermediate for drug candidates targeting a range of diseases. The azetidine scaffold is a common motif in biologically active molecules, and its rigid structure can be used to hold pharmacophoric groups in a specific orientation, enhancing binding to biological targets. smolecule.comnih.gov

Emerging research focuses on designing derivatives with improved pharmacological profiles, such as enhanced potency, selectivity, and better ADME (absorption, distribution, metabolism, and excretion) properties. Key strategies include:

Scaffold Diversification : Synthesizing libraries of skeletally diverse azetidine-based scaffolds, including spirocyclic, fused, and bridged systems, can lead to novel structures with optimized physicochemical properties for specific targets, such as those in the central nervous system (CNS). nih.govresearchgate.net

Strategic Functionalization : The introduction of specific functional groups can dramatically alter biological activity. For example, fluorinated azetidin-2-ones have shown potent anticancer activity. mdpi.com The addition of a 3-methylazetidinyl substituent to other scaffolds has been shown to improve the activity of phosphodiesterase inhibitors and provide antibacterial potency with reduced mitochondrial toxicity. researchgate.net

Bioisosteric Replacement : The azetidine ring can serve as a bioisostere for other chemical groups. For instance, (azetidin-3-yl)acetic acid can act as a structural analogue of the neurotransmitter GABA, and derivatives have been developed as positive allosteric modulators of GABAA receptors. mdpi.com

Future design efforts will continue to build on these strategies, creating advanced drug candidates for indications including cancer, infectious diseases, and neurological disorders. smolecule.commdpi.com

In-depth Pharmacological Profiling and Translational Research Potential

While the synthetic utility of this compound is well-recognized, a comprehensive understanding of the pharmacological effects of its derivatives is still evolving. Azetidinones, in general, exhibit a wide spectrum of biological activities, acting as inhibitors of enzymes like human tryptase, chymase, and various proteases. researchgate.net

Recent studies on specific derivatives have revealed promising therapeutic potential:

Anticancer Activity : Certain derivatives have demonstrated significant anticancer activity. In one study, a this compound derivative induced up to a 70% reduction in the viability of MCF-7 human breast cancer cells. Novel 3-fluoro-β-lactam analogues have also shown potent activity in MCF-7 cells with IC50 values as low as 0.075 µM and exhibited low toxicity in non-cancerous cells. mdpi.com

Antimicrobial Efficacy : Derivatives have shown potential as antimicrobial agents, with one study reporting a minimum inhibitory concentration (MIC) of 32 µg/mL against both Staphylococcus aureus and Escherichia coli.

The translational potential of these findings is significant. The progression from in vitro cell-based assays to in vivo animal models is a critical next step. A notable example is the successful use of an azetidine-based RIPK1 inhibitor in a mouse model of systemic inflammatory response syndrome, where it protected the animals from TNF-induced mortality. acs.org Future research should focus on in-depth pharmacological profiling of new derivatives, including mechanism-of-action studies and evaluation in relevant animal disease models, to translate these promising chemical scaffolds into clinical candidates.

Table 2: Selected Pharmacological Activities of Azetidinone Derivatives

| Activity | Compound Type | Model System | Key Finding | Ref. |

|---|---|---|---|---|

| Anticancer | This compound derivative | Human breast cancer cells (MCF-7) | 70% reduction in cell viability at 50 µM. | |

| Anticancer | 3-Fluoroazetidin-2-one derivative | Human breast cancer cells (MCF-7) | IC50 value of 0.075 µM. | mdpi.com |

| Antimicrobial | This compound derivative | S. aureus & E. coli | MIC of 32 µg/mL against both strains. | |

| Anti-inflammatory | Azetidine-based RIPK1 inhibitor | Mouse model of SIRS | Protected mice from TNF-induced mortality. | acs.org |

| Enzyme Inhibition | General 2-Azetidinones | Various enzyme assays | Potent inhibitors of tryptase, chymase, elastase, etc. | researchgate.net |

Integration of Advanced Computational and Experimental Approaches for Rational Molecular Design

The synergy between computational modeling and experimental synthesis is revolutionizing chemical research. For this compound chemistry, this integration offers a powerful paradigm for rational molecular design, accelerating the discovery of new catalysts, reactions, and therapeutic agents.

Computational tools are being applied in several ways:

Predicting Reactivity and Mechanism : Quantum chemical calculations can model reaction pathways and transition states, providing explanations for observed stereoselectivity and guiding the development of new reactions. acs.org

De Novo Catalyst Design : Genetic algorithms and other machine learning techniques can be used to computationally "evolve" new catalysts. In one groundbreaking study, a genetic algorithm successfully identified novel azetidine-based catalysts for the Morita–Baylis–Hillman reaction. Subsequent experimental synthesis and testing confirmed that the computationally designed catalyst was indeed more active than traditional ones. chemrxiv.org

In Silico Screening and Library Design : Computational methods are used to predict the physicochemical and ADME properties of virtual compound libraries. This allows researchers to prioritize the synthesis of molecules with drug-like characteristics, such as those optimized for CNS penetration. nih.gov

The future of this compound chemistry will heavily rely on this integrated approach. By combining computational predictions with targeted experimental validation, researchers can navigate the vast chemical space more efficiently, reducing the time and resources required to develop novel molecules with desired functions.

Q & A

Q. How to optimize reaction yields for this compound derivatives using DoE (Design of Experiments)?

- Answer : Apply fractional factorial designs to test variables (temperature, catalyst loading, solvent ratio). Analyze via response surface methodology (RSM) to identify optimal conditions. Validate predictions with triplicate runs and report reproducibility metrics (RSD <5%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.